molecular formula C19H12Cl2N2 B11216798 N-(3,4-Dichlorophenyl)acridin-9-amine

N-(3,4-Dichlorophenyl)acridin-9-amine

Cat. No.: B11216798
M. Wt: 339.2 g/mol
InChI Key: LPETYCFVRJJRIU-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)acridin-9-amine is a chemical compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, specifically, has garnered interest due to its potential therapeutic properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)acridin-9-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline and acridine-9-carboxylic acid.

    Condensation Reaction: The 3,4-dichloroaniline is reacted with acridine-9-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the intermediate N-(3,4-dichlorophenyl)acridin-9-one.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride (NaBH₄) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)acridin-9-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-(3,4-dichlorophenyl)acridin-9-one using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Further reduction can lead to the formation of different amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: N-(3,4-dichlorophenyl)acridin-9-one.

    Reduction: Various amine derivatives depending on the extent of reduction.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

N-(3,4-Dichlorophenyl)acridin-9-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimalarial and anticancer properties.

    Biological Studies: Used as a fluorescent probe in biological assays due to its acridine core, which exhibits strong fluorescence.

    Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Mechanism of Action

The mechanism by which N-(3,4-Dichlorophenyl)acridin-9-amine exerts its effects involves:

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)acridin-9-amine: Another acridine derivative with different substituents on the phenyl ring.

    N-(3,4-dimethoxyphenyl)acridin-9-amine: Similar structure but with methoxy groups instead of chlorine atoms.

Uniqueness

N-(3,4-Dichlorophenyl)acridin-9-amine is unique due to the presence of chlorine atoms on the phenyl ring, which can influence its electronic properties and biological activity

Properties

Molecular Formula

C19H12Cl2N2

Molecular Weight

339.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)acridin-9-amine

InChI

InChI=1S/C19H12Cl2N2/c20-15-10-9-12(11-16(15)21)22-19-13-5-1-3-7-17(13)23-18-8-4-2-6-14(18)19/h1-11H,(H,22,23)

InChI Key

LPETYCFVRJJRIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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